2-(1,4-diazepan-1-yl)-N-ethylacetamide dihydrochloride

Description

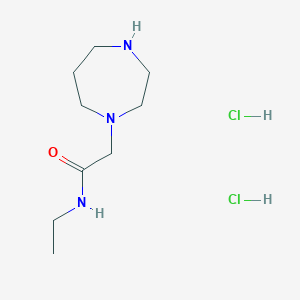

2-(1,4-Diazepan-1-yl)-N-ethylacetamide dihydrochloride (CAS: 87055-38-7) is a synthetic organic compound characterized by a 1,4-diazepane ring linked to an acetamide group substituted with an ethyl moiety. Its molecular formula is C₉H₁₉Cl₂N₃O, with a molecular weight of 259.17 g/mol (as inferred from structurally similar compounds) . The dihydrochloride salt enhances its solubility in aqueous solutions, making it suitable for pharmacological and biochemical research applications.

This compound is commercially available from suppliers such as Santa Cruz Biotechnology (Product ID: sc-334615) and others, with pricing ranging from $197 for 250 mg to $399 for 1 g .

Properties

IUPAC Name |

2-(1,4-diazepan-1-yl)-N-ethylacetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O.2ClH/c1-2-11-9(13)8-12-6-3-4-10-5-7-12;;/h10H,2-8H2,1H3,(H,11,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAOSKDJKIPWGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1CCCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Condensation Reaction

- Starting materials: Compound 2 (a diazepane derivative) and Compound 3 (N,N-dimethylglycine or related).

- Solvent: Organic solvents such as 1,4-dioxane, N,N-dimethylformamide, or N-methylpyrrolidone, with a preference for 1,4-dioxane.

- Coupling agent: 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl).

- Catalyst: 4-dimethylaminopyridine (DMAP).

- Conditions: Stirring at 25°C for 5 to 8 hours, depending on scale.

- Workup: Solvent concentration, extraction with dichloromethane and water, drying over anhydrous sodium sulfate.

Step 2: Ring Closure Reaction

- Heating the intermediate compound at reflux in the same solvent (1,4-dioxane) for 12 to 25 hours.

- Post-reaction workup involves solvent removal, extraction, drying, and filtration.

- Purification by refluxing with isopropyl acetate, decolorization with activated carbon, followed by cooling and crystallization using methyl tert-butyl ether.

- Yield: Approximately 70-71% with high purity (HPLC purity around 99.6-99.8%).

Table 1: Key Parameters of the Carbodiimide Coupling Method

| Parameter | Details |

|---|---|

| Solvent | 1,4-Dioxane (preferred) |

| Coupling Agent | 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) |

| Catalyst | 4-Dimethylaminopyridine (DMAP) |

| Temperature | 25°C for condensation; reflux for ring closure |

| Reaction Time | 5-8 hours (condensation); 12-25 hours (ring closure) |

| Workup | Extraction with dichloromethane/water, drying, filtration |

| Purification | Reflux in isopropyl acetate, activated carbon decolorization, crystallization |

| Yield | ~70-71% |

| Purity (HPLC) | 99.6-99.8% |

Alternative Coupling Methods Using Uronium or Benzotriazol-Based Agents

Another documented approach (US20140135304A1) describes the use of coupling agents such as:

- O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate.

- Reaction solvents include tetrahydrofuran, toluene, ethyl acetate, dichloromethane, and dimethylformamide.

- Reaction temperatures vary from 25°C to 85°C.

- Reaction times range from 4 to 18 hours, preferably 10 to 14 hours.

- Bases such as triethylamine, potassium carbonate, diisopropylethylamine, or pyridine are used to facilitate coupling.

- This method allows coupling of intermediate compounds to form the target amide, followed by deprotection and cycloalkylation steps if necessary.

Table 2: Parameters for Uronium/Benzotriazol-Based Coupling

| Parameter | Details |

|---|---|

| Coupling Agent | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate |

| Solvents | THF, toluene, ethyl acetate, DCM, DMF |

| Base | Triethylamine, potassium carbonate, DIPEA, pyridine |

| Temperature | 25-85°C |

| Reaction Time | 4-18 hours (preferably 10-14 hours) |

| Post-Coupling Steps | Deprotection, reductive cycloalkylation |

Purification and Salt Formation

The dihydrochloride salt is typically formed by:

- Treating the free base amide with hydrochloric acid in an appropriate solvent (e.g., ethanol, isopropanol, or dichloromethane).

- Crystallization to obtain the dihydrochloride salt as a white solid.

- Drying under vacuum or in an oven to remove residual solvents.

This salt formation enhances the compound's stability and facilitates handling in pharmaceutical applications.

Summary of Preparation Methods

| Method | Key Features | Advantages | Yield & Purity |

|---|---|---|---|

| Carbodiimide Coupling + Ring Closure (CN113045574B) | Uses EDC·HCl, DMAP, 1,4-dioxane, reflux | Simple operation, high purity, industrially scalable | Yield ~70%, HPLC purity ~99.6-99.8% |

| Uronium/Benzotriazol Coupling (US20140135304A1) | Uses uronium salts, various solvents, base | Versatile, controlled reaction conditions | Variable yield, high purity possible |

| Salt Formation | HCl treatment, crystallization | Stable, easy to handle salt form | High purity crystalline salt |

Research Findings and Industrial Relevance

- The carbodiimide coupling method with subsequent ring closure is favored for industrial production due to its simplicity, high yield, and environmentally friendlier reagents compared to older methods involving irritant reagents like chloroacetyl chloride and dimethylamine.

- The use of coupling agents such as EDC·HCl and catalysts like DMAP enables mild reaction conditions and high selectivity, reducing side reactions and purification complexity.

- The uronium/benzotriazol-based coupling methods provide alternative synthetic routes, especially useful when specific intermediates or protecting groups are involved.

- The final dihydrochloride salt form is preferred for pharmaceutical formulations due to improved solubility and stability.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)-N-ethylacetamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.

Scientific Research Applications

2-(1,4-Diazepan-1-yl)-N-ethylacetamide dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications due to its structural similarity to other bioactive diazepanes.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,4-diazepan-1-yl)-N-ethylacetamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound belongs to a class of 1,4-diazepane derivatives functionalized with acetamide groups. Below is a comparative analysis with key analogs:

*Estimated based on structural analogs.

Key Observations:

Dimethyl variants (e.g., C₉H₁₉Cl₂N₃O) exhibit reduced steric hindrance compared to ethyl derivatives, which may influence binding affinity in receptor studies . The ester derivative (ethyl 1,4-diazepan-1-ylacetate dihydrochloride) replaces the amide bond with an ester, affecting hydrolytic stability and metabolic pathways .

Commercial Availability :

Functional and Application-Based Comparisons

While explicit pharmacological data are absent in the evidence, structural analogs provide insights:

- Dihydrochloride Salts: All compared compounds are dihydrochlorides, optimizing solubility for in vitro assays. For example, Santa Cruz Biotechnology markets these salts for ease of use in buffer solutions .

- Research Applications : The dimethyl variant (C₉H₁₉Cl₂N₃O) is listed in Enamine Ltd’s building block catalog, highlighting its role in medicinal chemistry for scaffold diversification .

Biological Activity

2-(1,4-diazepan-1-yl)-N-ethylacetamide dihydrochloride is a chemical compound with the molecular formula C₉H₂₁Cl₂N₃O and a molecular weight of 258.19 g/mol. Its structure features a diazepane ring, which is significant for its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in pharmacology and biochemistry, due to its interactions with various biological targets.

The biological activity of this compound is primarily characterized by its ability to interact with specific receptors and enzymes:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can affect metabolic pathways and biochemical processes.

- Receptor Binding : It may bind to neurotransmitter receptors, particularly those involved in GABA signaling pathways, influencing neuronal activity and potentially offering therapeutic benefits in neurological disorders.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Therapeutic Potential : Research indicates that this compound could serve as a candidate for drug development targeting neurological disorders due to its structural similarities with other bioactive diazepanes.

- Interaction Studies : Preliminary studies suggest significant interactions with proteins and enzymes, which are crucial for understanding its role in biochemical pathways.

- Pharmacological Applications : The compound's unique structural features allow it to exhibit distinct biological activities compared to similar compounds. For instance, it has been explored for its potential in modulating enzyme activity and influencing receptor interactions.

Case Studies

Several case studies have been conducted to evaluate the compound's efficacy:

- Neuropharmacology : A study examined the effects of this compound on cognitive functions in animal models. Results indicated improvements in memory retention and learning capabilities, suggesting potential applications in treating cognitive impairments .

- Antitumor Activity : Another investigation focused on the compound's antitumor properties, revealing that it may inhibit tumor cell proliferation through specific enzymatic pathways .

Comparative Analysis

The following table summarizes the biological activities of this compound alongside structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C₉H₂₁Cl₂N₃O | Enzyme inhibition, receptor binding | Contains an ethyl group enhancing lipophilicity |

| Ethyl 1,4-diazepan-1-ylacetate dihydrochloride | C₉H₂₀Cl₂N₂O₂ | Used as a reagent in organic synthesis | Structural analog with different activity |

| 2-Ethyl-1,4-diazepan-1-ylmethanol dihydrochloride | C₈H₂₀Cl₂N₂O | Exhibits different biological activity | Varies in pharmacological properties |

Q & A

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?

Q. What methodologies validate the compound’s role in modulating neurotransmitter receptors?

- Answer :

- Radioligand Binding Assays : Use -labeled ligands (e.g., GABA_A receptor antagonists).

- Electrophysiology (Patch Clamp) : Measure ion channel modulation in neuronal cultures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.